2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H6ClNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives followed by esterification and carboxylation reactions. One common method involves the chlorination of 2-methylpyridine to form 2-chloro-6-methylpyridine, which is then subjected to esterification with methanol and subsequent carboxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification with other alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification and Hydrolysis: Acidic or basic conditions can be used for esterification and hydrolysis reactions, with reagents such as sulfuric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Esterification and Hydrolysis: Products include different esters or the corresponding carboxylic acid.
Oxidation and Reduction: Products include oxidized or reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: The compound may be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: A similar compound with a methyl group instead of a methoxycarbonyl group.
2-Chloro-6-methoxypyridine-4-carboxylate: Another derivative with a different substitution pattern on the pyridine ring.
Uniqueness
2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group can participate in various reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6ClNO4 |
---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-chloro-6-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)5-3-2-4(7(11)12)6(9)10-5/h2-3H,1H3,(H,11,12) |
InChI Key |
ZJIOZUMYUXLRMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
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